

Penduletin: A Flavonoid with Untapped Potential as a Specific Kinase Inhibitor

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Compound of Interest		
Compound Name:	Penduletin	
Cat. No.:	B192055	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating **Penduletin**'s potential as a specific kinase inhibitor. While direct evidence of its specific kinase targets is currently limited in publicly available literature, its classification as a flavonoid and demonstrated anti-proliferative activity suggest it may function through the inhibition of one or more protein kinases. This guide outlines the necessary experimental approaches to validate **Penduletin** as a kinase inhibitor and compares its known anti-proliferative potency with established kinase inhibitors.

Introduction to Penduletin

Penduletin is a naturally occurring O-methylated flavonol, a type of flavonoid, that has been isolated from various plant sources, including Vitex negundo.[1] Flavonoids as a chemical class are widely recognized for their diverse biological activities, including their potential to inhibit protein kinases involved in cellular signaling pathways.[2][3][4][5][6] Several flavonoids, such as quercetin and nobiletin, have been shown to modulate the activity of kinases like PI3K, Akt, MAPKs, and CDKs.[4][7][8] While research on **Penduletin** is still emerging, its anti-cancer properties suggest that it may also exert its effects through kinase inhibition.

Anti-Proliferative Activity of Penduletin

While direct kinase inhibition data for **Penduletin** is not yet available, its efficacy against cancer cell lines provides a preliminary measure of its potential. A study investigating the anti-cancer properties of compounds isolated from Vitex negundo reported the following half-maximal inhibitory concentrations (IC50) for **Penduletin**'s anti-proliferative activity.[1]



Cell Line	Cancer Type	Penduletin IC50 (μM)
HepG2	Hepatocellular Carcinoma	5.6[1]
MCF-7	Breast Adenocarcinoma	6.4[1]

Comparative Landscape: Established Kinase Inhibitors

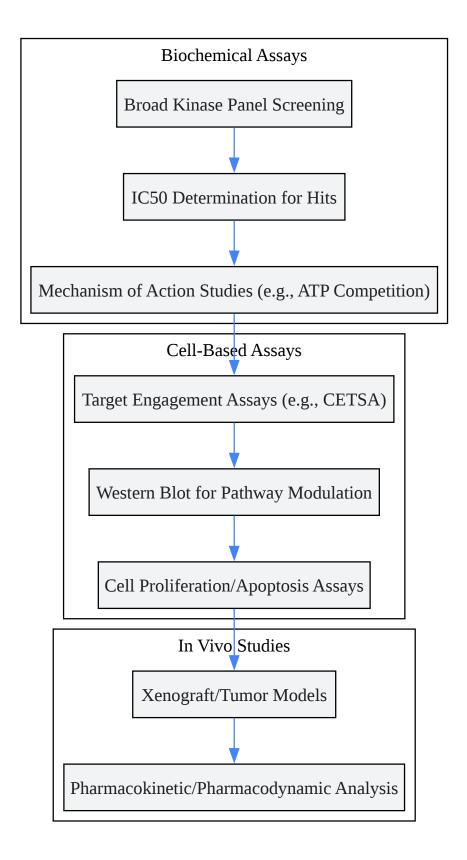
To provide a context for **Penduletin**'s potential potency, the following table summarizes the IC50 values of several well-characterized kinase inhibitors targeting various signaling pathways. It is important to note that these are biochemical IC50 values against specific kinases, a measure that is yet to be determined for **Penduletin**.

Kinase Inhibitor	Primary Target(s)	IC50 (nM)
Staurosporine	Broad Spectrum	1-20
Gefitinib	EGFR	2-37
Imatinib	Bcr-Abl, c-Kit, PDGFR	25-1000
Dasatinib	Bcr-Abl, Src family	0.2-3.0
Rapamycin	mTOR	~0.1
Wortmannin	PI3K	2-5
U0126	MEK1/2	72/58
Roscovitine	CDK1, CDK2, CDK5	100-700

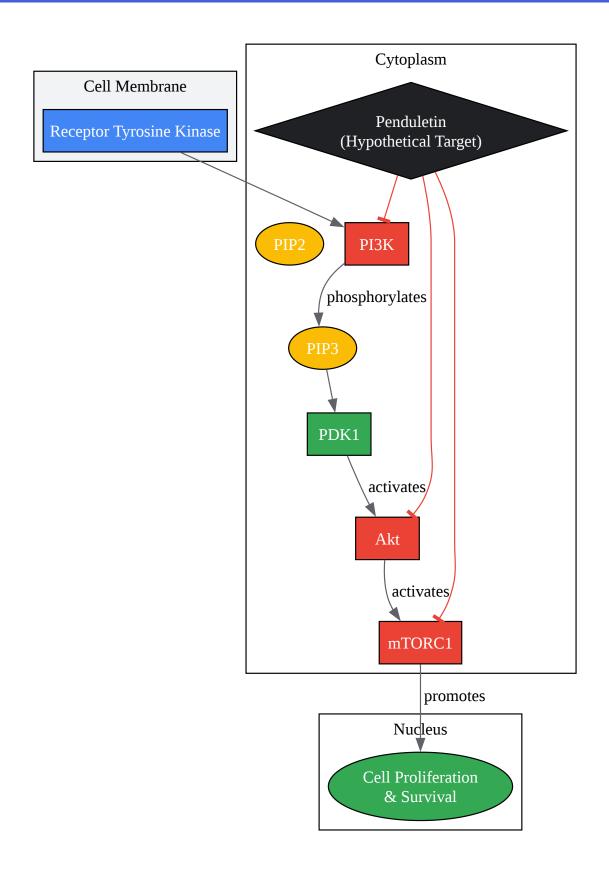
Validating Penduletin as a Specific Kinase Inhibitor: A Proposed Workflow

To rigorously validate **Penduletin** as a specific kinase inhibitor, a systematic experimental approach is required. The following workflow outlines the key steps, from initial screening to cellular validation.









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